molecular formula C23H30N4O4S B2673426 N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-71-6

N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2673426
CAS RN: 887196-71-6
M. Wt: 458.58
InChI Key: BLVLGPXDZXDZRA-UHFFFAOYSA-N
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Description

“N-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a tosyl group, which is often used as a protecting group in organic synthesis . The compound also includes an amide group, which is a key functional group in proteins and other bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure (piperazine ring). The 2,5-dimethylphenyl group is a derivative of phenol, with two methyl groups at the 2nd and 5th positions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amide group might participate in condensation or hydrolysis reactions, while the piperazine ring could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, nitro compounds, which are similar to your compound, are known to have high dipole moments and low volatility .

Scientific Research Applications

Antibacterial Agents

The growing antimicrobial resistance to last-line antimicrobials among Gram-positive pathogens remains a major healthcare emergency worldwide. Researchers have explored novel thiazole derivatives derived from this compound. These derivatives exhibit in vitro antimicrobial activity against representative Gram-negative and Gram-positive strains, including tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) and vancomycin-resistant Enterococcus faecium (E. faecium). Notably, some derivatives also show broad-spectrum antifungal activity against drug-resistant Candida strains .

Thiazole Derivatives

The compound serves as a precursor for thiazole derivatives. Thiazoles are versatile heterocyclic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. Researchers have synthesized 4-substituted thiazoles with excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus, highlighting their potential as scaffolds for antimicrobial drug development .

Solvent and Reagent in Organic Synthesis

N-(2,5-dimethylphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide finds extensive use as a solvent, reaction medium, and reagent in organic synthesis. It contributes to the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .

Versatile Synthon

N,N-dialkyl amides, including N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), serve as versatile synthons in synthetic organic chemistry. These polar solvents are readily available, cost-effective, and can generate different functional groups. Researchers have employed them in various reactions, demonstrating their utility in diverse synthetic pathways .

Antifungal Agents

Certain derivatives of this compound exhibit promising antifungal activity. For instance, compounds 9f and 14f demonstrate broad-spectrum antifungal effects against drug-resistant Candida strains. Additionally, ester 8f shows superior activity against Candida auris compared to fluconazole .

Scaffold for Drug Development

Given its unique structure, N-(2,5-dimethylphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide could serve as a scaffold for designing novel antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi. Further exploration and optimization of its derivatives may lead to valuable therapeutic agents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The future directions for this compound could be vast, depending on its properties and potential applications. It could be further explored for use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

N-[2-(2,5-dimethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-17-6-9-20(10-7-17)32(30,31)27(23(29)26-13-11-25(4)12-14-26)16-22(28)24-21-15-18(2)5-8-19(21)3/h5-10,15H,11-14,16H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVLGPXDZXDZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C)C)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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